molecular formula C18H17NO B3023835 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-11-4

2'-Cyano-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B3023835
CAS RN: 898769-11-4
M. Wt: 263.3 g/mol
InChI Key: YUCFDCNTUFZNJM-UHFFFAOYSA-N
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Description

The compound of interest, 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone, is a chemical entity that has not been directly studied in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis and analysis of this compound have been explored. For instance, the synthesis of beta-glucosides and alpha-mannosides using esters with a similar structural motif has been reported . Additionally, the synthesis of a related compound, 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid, has been achieved through condensation reactions . These studies provide insights into the chemical behavior and potential synthetic routes for compounds with cyano and dimethylphenyl groups.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the formation of 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid from 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, the synthesis of 2-cyano-4'-methylbiphenyl through the condensation of 2-chlorobenzonitrile with a Grignard reagent suggests a potential pathway for synthesizing the compound of interest . These methods could be adapted to synthesize 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and FTIR studies have been employed to determine the structure of 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid . These techniques could similarly be applied to analyze the molecular structure of 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone, providing detailed information about its chemical environment and functional groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has been investigated, revealing insights into the electrochemical behavior of cyano-containing compounds . Additionally, the palladium(II)-catalyzed synthesis of functionalized indenones from related acetonitriles suggests potential catalytic reactions that could be relevant to the compound of interest . These findings could inform the development of new chemical reactions for 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized in the literature. The electronic properties of 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal stability was assessed using TG-DTA . These methods could be applied to determine the physical and chemical properties of 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone, including its thermal behavior, electronic absorption, and stability under various conditions.

Scientific Research Applications

Photoremovable Protecting Groups in Organic Synthesis

Research has explored the use of dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. This approach allows for the temporal control over the release of carboxylic acids, which is crucial in synthesizing complex organic molecules. The efficiency of photorelease depends on the solvent, with higher quantum yields observed in nonpolar solvents. This method is proposed for use in organic synthesis and biochemistry, particularly for "caged compounds" (Zabadal et al., 2001).

Catalytic Synthesis and By-Product Analysis

The synthesis of related biphenyl compounds, such as 2-cyano-4′-methylbiphenyl, involves catalytic processes that generate various by-products. Understanding these by-products is essential for optimizing production processes and enhancing yield (C. Qun, 2007).

Semiconductor Polymers for Electronic Applications

The development of semiconducting polymers containing dimethylthieno[3,2-b]thiophene or dimethylselenopheno[3,2-b]selenophene units has been investigated for organic thin-film transistors (TFTs). These materials are synthesized via oxidative coupling reactions and are studied for their electronic properties. The research indicates that the molecular structure significantly affects the performance of TFTs, highlighting the importance of molecular engineering in developing new electronic materials (Hoyoul Kong et al., 2009).

Novel Copolymers and Materials Chemistry

Studies have also focused on synthesizing novel copolymers using methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates. These copolymers, prepared through radical initiation, exhibit unique thermal properties and structural characteristics, which could be of interest for materials science applications (G. Kharas et al., 2015).

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-5-8-15(14(13)2)10-11-18(20)17-9-4-3-7-16(17)12-19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCFDCNTUFZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644617
Record name 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile

CAS RN

898769-11-4
Record name 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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